5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[1,3]dioxole moiety, a triazole ring, and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzo[1,3]dioxole-5-carbaldehyde with appropriate triazole precursors under controlled conditions. Common methods include condensation reactions, where the aldehyde group of benzo[1,3]dioxole-5-carbaldehyde reacts with triazole derivatives in the presence of catalysts and solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the benzo[1,3]dioxole moiety.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, disrupting critical processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Shares the benzo[1,3]dioxole moiety but has a thiazole ring instead of a triazole ring.
(2E,4E)-Methyl 5-(benzo[1,3]dioxol-5-yl)penta-2,4-dienoate: Contains the benzo[1,3]dioxole moiety but differs in the rest of the structure.
Uniqueness
5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to its combination of a benzo[1,3]dioxole moiety, a triazole ring, and a thiol group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H11N3O2S/c1-14-10(12-13-11(14)17)5-7-2-3-8-9(4-7)16-6-15-8/h2-4H,5-6H2,1H3,(H,13,17) |
InChI Key |
PPUBOWDGSACHMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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